molecular formula C11H10FN3O B15307344 2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde

2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde

Cat. No.: B15307344
M. Wt: 219.21 g/mol
InChI Key: KNEXVJAMADGTCT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom and a benzaldehyde group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 5-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzoic acid.

    Reduction: 2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-1,2,4-triazole: Lacks the fluorine atom and benzaldehyde group, making it less versatile in chemical syntheses.

    5-Fluorobenzaldehyde:

    2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Contains an alcohol group instead of an aldehyde group, resulting in different reactivity and applications.

Uniqueness

2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde is unique due to the combination of the triazole ring, fluorine atom, and benzaldehyde group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C11H10FN3O/c1-7-13-8(2)15(14-7)11-4-3-10(12)5-9(11)6-16/h3-6H,1-2H3

InChI Key

KNEXVJAMADGTCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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